molecular formula C6H15FO3Si B1226324 Triethoxyfluorosilane CAS No. 358-60-1

Triethoxyfluorosilane

Cat. No.: B1226324
CAS No.: 358-60-1
M. Wt: 182.26 g/mol
InChI Key: XVYIJOWQJOQFBG-UHFFFAOYSA-N
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Description

Triethoxyfluorosilane is an organosilicon compound with the chemical formula Si(C₂H₅O)₃F. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. The presence of both ethoxy and fluorine groups in its structure makes it a versatile reagent in chemical synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxyfluorosilane can be synthesized through the reaction of silicon tetrafluoride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product:

SiF4+3C2H5OHSi(C2H5O)3F+3HF\text{SiF}_4 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Si(C}_2\text{H}_5\text{O)}_3\text{F} + 3\text{HF} SiF4​+3C2​H5​OH→Si(C2​H5​O)3​F+3HF

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silicon tetrafluoride gas and ethanol in a continuous flow reactor. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles. For example, it can react with water to form silicon dioxide and ethanol.

    In the presence of moisture, this compound hydrolyzes to form silicon dioxide and ethanol:

    Hydrolysis: Si(C2H5O)3F+3H2OSiO2+3C2H5OH+HF\text{Si(C}_2\text{H}_5\text{O)}_3\text{F} + 3\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 3\text{C}_2\text{H}_5\text{OH} + \text{HF} Si(C2​H5​O)3​F+3H2​O→SiO2​+3C2​H5​OH+HF

Common Reagents and Conditions:

    Water: Used in hydrolysis reactions.

    Alcohols: Can be used to replace ethoxy groups with other alkoxy groups.

Major Products Formed:

    Silicon Dioxide: Formed during hydrolysis.

    Ethanol: A byproduct of hydrolysis and substitution reactions.

Scientific Research Applications

Surface Modification

Triethoxyfluorosilane is primarily used for surface modification of materials, enhancing properties such as hydrophobicity, adhesion, and chemical resistance. Its fluorinated structure imparts unique characteristics that are beneficial in several applications.

Hydrophobic Coatings

  • Case Study : A study demonstrated that applying this compound to glass surfaces significantly increased their water repellency. The contact angle of water on treated surfaces was measured at 110°, indicating excellent hydrophobic properties .
  • Table 1: Contact Angle Measurements
    | Treatment Method | Contact Angle (°) |
    |-----------------------------------|--------------------|
    | Untreated Glass | 30 |
    | this compound Coated | 110 |

Adhesion Improvement

  • Application : In composite materials, this compound acts as a coupling agent, improving the adhesion between organic polymers and inorganic fillers.
  • Findings : Research indicates that the use of this compound enhances the tensile strength of composites by up to 25% compared to untreated samples .

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

  • Case Study : this compound-modified nanoparticles were developed for targeted drug delivery. These nanoparticles exhibited improved stability and controlled release profiles for therapeutic agents, such as antibiotics .
  • Table 2: Drug Release Profiles
    | Nanoparticle Type | Release Rate (%) | Time (hours) |
    |-----------------------------------|------------------|--------------|
    | Bare Nanoparticles | 60 | 24 |
    | this compound Modified | 40 | 24 |

Tissue Engineering

  • Research Insight : The modification of scaffolds with this compound enhances cell adhesion and proliferation, making it suitable for tissue engineering applications. Studies show an increase in cell attachment rates by over 30% on treated surfaces .

Environmental Applications

This compound is also utilized in environmental applications, particularly in gas storage and capture technologies.

CO₂ Absorption Enhancement

  • Study Findings : The incorporation of this compound into silica nanoparticles has been shown to improve CO₂ absorption capacities significantly. In laboratory tests, modified silica demonstrated a 15% increase in CO₂ storage compared to unmodified counterparts .

Water Treatment

  • Application : The compound is used to modify membranes for water filtration processes, enhancing their fouling resistance and longevity.

Industrial Applications

In industrial settings, this compound is employed for its chemical reactivity and ability to form durable coatings.

Paints and Coatings

  • Application : It is used in formulating paints that require enhanced durability and weather resistance.
  • Performance Data : Coatings containing this compound exhibited a reduction in water absorption by up to 50%, prolonging the lifespan of exterior paints .

Electronics

  • Use Case : In electronics manufacturing, this compound is used to create protective coatings on components, improving their resistance to moisture and corrosion.

Mechanism of Action

The mechanism by which triethoxyfluorosilane exerts its effects is primarily through its ability to form strong bonds with silicon and oxygen atoms. The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form silicon-oxygen-silicon linkages. The fluorine atom in its structure can also participate in various chemical reactions, enhancing the reactivity and versatility of the compound.

Comparison with Similar Compounds

    Triethoxysilane: Lacks the fluorine atom, making it less reactive in certain applications.

    Trimethoxyfluorosilane: Contains methoxy groups instead of ethoxy groups, which can affect the reactivity and solubility of the compound.

Uniqueness: Triethoxyfluorosilane is unique due to the presence of both ethoxy and fluorine groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and chemical reactivity.

Biological Activity

Triethoxyfluorosilane (TEFS), a silane compound with the formula C6H15FOSi\text{C}_6\text{H}_{15}\text{FOSi}, has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article explores the biological activity of TEFS, including its synthesis, mechanisms of action, and potential applications in medicine.

TEFS is synthesized through the reaction of fluorosilane with ethanol, resulting in a compound that possesses both silane and fluorine functionalities. The presence of ethoxy groups enhances its reactivity and solubility in organic solvents, making it suitable for various applications, including surface modification and as a precursor for silica nanoparticles.

Mechanisms of Biological Activity

The biological activity of TEFS is primarily attributed to its ability to form siloxane bonds with biological substrates. This property allows TEFS to modify surfaces at the molecular level, promoting biocompatibility and enhancing cellular interactions. Additionally, its fluorine content can influence cell signaling pathways, potentially leading to varied biological responses.

Key Mechanisms:

  • Surface Modification: TEFS can create hydrophobic surfaces that influence protein adsorption and cell adhesion.
  • Cell Signaling: Fluorine atoms can modulate signaling pathways related to cell growth and differentiation.
  • Nanoparticle Formation: TEFS is often used in synthesizing silica nanoparticles that exhibit antibacterial properties.

1. Antimicrobial Activity

TEFS has shown promising results in antimicrobial studies. Research indicates that silica nanoparticles functionalized with TEFS exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial membranes, leading to cell lysis.

2. Cancer Therapy

Studies have explored the use of TEFS-functionalized silica nanoparticles in cancer therapy. These nanoparticles can deliver chemotherapeutic agents directly to tumor cells, enhancing drug efficacy while minimizing systemic toxicity. For instance, research demonstrated that TEFS-modified silica nanoparticles significantly reduced tumor volume in melanoma models.

3. Tissue Engineering

In tissue engineering applications, TEFS is utilized to enhance the biocompatibility of scaffolds. The modification of scaffold surfaces with TEFS improves cell attachment and proliferation, which is crucial for successful tissue regeneration.

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of TEFS-modified silica nanoparticles against Candida albicans. Results indicated an inhibition zone of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an antifungal agent .

Case Study 2: Cancer Cell Targeting

In vitro studies on breast cancer cell lines showed that TEFS-functionalized nanoparticles increased apoptosis rates by 30% compared to unmodified controls. This suggests that TEFS can enhance the therapeutic index of anticancer drugs by facilitating targeted delivery .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Target Organisms/Cells Effectiveness
AntimicrobialMembrane disruptionStaphylococcus aureus, E. coli, Candida albicansSignificant inhibition zones
Cancer TherapyTargeted drug deliveryBreast cancer cellsIncreased apoptosis
Tissue EngineeringEnhanced cell adhesionVarious mammalian cellsImproved proliferation rates

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling triethoxyfluorosilane in laboratory settings?

  • Methodological Answer :

  • Always use NIOSH/EN 166-compliant face shields and safety glasses to prevent ocular exposure .
  • Wear chemically resistant gloves (e.g., nitrile) and inspect them for defects before use. Follow proper glove removal techniques to avoid skin contact .
  • Use full-body protective suits in environments with high this compound concentrations to mitigate skin absorption risks .
  • Dispose of contaminated materials via professional waste management services to comply with environmental regulations .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Use NMR spectroscopy (e.g., 29Si^{29}\text{Si} NMR) to confirm the presence of Si–F bonds and assess hydrolytic stability .
  • Analyze boiling point (134–135°C) and density (0.900 g/cm³) to verify physical consistency with literature values .
  • Employ FTIR spectroscopy to detect residual ethoxy groups or unintended hydrolysis products during synthesis .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer :

  • Hydrophobic modification of catalysts : this compound enhances Pd/SiO₂@mesoporous silica catalysts by reducing hydrophilic interactions, improving selectivity in oxidation reactions (e.g., one-pot alcohol oxidation) .
  • Zeolite membrane functionalization : Surface modification with this compound improves ethanol/water separation efficiency by ~30% in MFI zeolite membranes .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability during supercritical CO₂ processing of low-k films?

  • Methodological Answer :

  • Monitor intrusion rates of co-reagents (e.g., hexamethyldisilazane) using in situ FTIR to prevent premature hydrolysis .
  • Adjust CO₂ pressure (10–20 MPa) and temperature (40–60°C) to balance reaction kinetics and film porosity .
  • Validate stability via ellipsometry to measure film thickness changes under varying humidity conditions .

Q. What strategies resolve contradictory data on this compound’s catalytic performance in oxidation reactions?

  • Methodological Answer :

  • Conduct controlled comparative studies using identical substrates (e.g., Pd/SiO₂) but varying silane concentrations (0.1–1.0 wt%) to isolate hydrophobicity effects .
  • Analyze XPS data to correlate surface fluorine content with catalytic turnover frequency (TOF) .
  • Replicate experiments under inert atmospheres to rule out moisture-induced side reactions .

Q. How does this compound interact with TiO₂ photocatalysts to improve UV stability?

  • Methodological Answer :

  • Synthesize TiO₂ composites via sol-gel methods with this compound (molar ratio 1:5–1:10 TiO₂:silane) to form protective hydrophobic layers .
  • Quantify UV degradation resistance using accelerated weathering tests (e.g., QUV cycles) and compare with unmodified TiO₂ .
  • Characterize interfacial bonding via DRIFT spectroscopy to confirm Si–O–Ti linkages .

Q. Data Contradiction and Validation

Q. Why do some studies report inconsistent hydrolysis rates for this compound?

  • Methodological Answer :

  • Variable ambient humidity levels (e.g., 30% vs. 70% RH) during synthesis can accelerate hydrolysis. Use Karl Fischer titration to quantify trace water in solvents .
  • Compare solvent polarity effects : Hydrolysis is 3× faster in ethanol vs. toluene due to protic vs. aprotic environments .
  • Validate kinetic models using Arrhenius plots to differentiate temperature-dependent vs. solvent-dependent mechanisms .

Properties

IUPAC Name

triethoxy(fluoro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIJOWQJOQFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075233
Record name Silane, triethoxyfluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-60-1
Record name Triethoxyfluorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxyfluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxyfluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxyfluorosilane
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Synthesis routes and methods

Procedure details

According to the present invention, silicon hydride substrates, such as, for example, alkyl, cycloalkyl, alkoxy, aryl, aryloxy or siloxy silanes containing at least one silicon hydride bond, are treated with hydrogen fluoride to give high yields of the corresponding silicon fluorides with the concomitant generation of hydrogen. In one embodiment of the invention hydrogen fluoride is contacted with triethoxysilane to give a near quantitative yield of fluorotriethoxysilane, with surprisingly little contamination of the desired product by material formed by substitution of fluoride for ethoxy.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Triethoxyfluorosilane
Triethoxyfluorosilane
Triethoxyfluorosilane
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Triethoxyfluorosilane

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